synthesis and characterization of Aphos ligand
synthesis and characterization of Aphos ligand
An In-depth Technical Guide to the Synthesis and Characterization of Aphos Ligands
Introduction
Aromatic amide-derived phosphanes (Aphos) represent a significant class of hemilabile P,O-coordinating ligands.[1] More broadly, the term "Aphos" is often used in chemical literature and supplier catalogs to refer to specific electron-rich, bulky monophosphine ligands that are pivotal in modern organometallic catalysis. These ligands, when combined with a palladium precursor, form highly active catalyst systems for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings.[2]
Their efficacy stems from their structural features: bulky alkyl groups (like tert-butyl) on the phosphorus atom and an electron-donating group on the aryl backbone. This combination promotes the key steps of the catalytic cycle—oxidative addition and reductive elimination—enabling reactions to proceed under milder conditions with a broader range of substrates, including challenging aryl chlorides.[1][3] This guide provides a detailed overview of the synthesis and characterization of a representative Aphos ligand: (4-(dimethylamino)phenyl)di-tert-butylphosphine.
Synthesis of (4-(dimethylamino)phenyl)di-tert-butylphosphine
The synthesis of this Aphos ligand is typically achieved via a Grignard reaction. The process involves the formation of an aryl Grignard reagent from the corresponding bromo-aromatic compound, which then acts as a nucleophile to attack a chlorophosphine, forming the desired carbon-phosphorus bond. All procedures require an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox to prevent oxidation of the phosphine product.[4]
Experimental Protocol
Materials and Equipment:
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4-bromo-N,N-dimethylaniline
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Magnesium turnings
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Iodine (crystal)
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Di-tert-butylchlorophosphine
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Schlenk flask and line
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Magnetic stirrer and heating mantle
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Dropping funnel
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Standard glassware for extraction and purification
Procedure:
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Grignard Reagent Formation:
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Add magnesium turnings (1.2 equivalents) to a dry Schlenk flask under an inert atmosphere.
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Briefly heat the magnesium under vacuum and cool to room temperature.
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Add a small crystal of iodine to activate the magnesium surface.
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Dissolve 4-bromo-N,N-dimethylaniline (1.0 equivalent) in anhydrous THF.
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Add a small portion of this solution to the magnesium turnings and stir. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.
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Once the reaction has started, add the remaining solution of 4-bromo-N,N-dimethylaniline dropwise via a dropping funnel, maintaining a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Phosphine Synthesis:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Dissolve di-tert-butylchlorophosphine (1.0 equivalent) in anhydrous THF in a separate Schlenk flask.
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Add the di-tert-butylchlorophosphine solution dropwise to the cold Grignard reagent solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up and Purification:
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Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Combine the organic layers and wash with brine.
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Dry the combined organic phase over anhydrous Na₂SO₄.
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Filter the solution and remove the solvent under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel (using a deoxygenated solvent system) or by recrystallization to yield the Aphos ligand as a solid.
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Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the key stages in the synthesis of the Aphos ligand.
Characterization of Aphos Ligand
The synthesized Aphos ligand is characterized using a suite of standard analytical techniques to confirm its identity, purity, and structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are the most important tools for structural elucidation.
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¹H NMR confirms the presence of aromatic, N-methyl, and tert-butyl protons with characteristic chemical shifts and integrations.
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¹³C NMR provides information on the carbon skeleton. The carbon atoms directly bonded to or near the phosphorus atom will show coupling (J-coupling).
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³¹P NMR is highly diagnostic for phosphine ligands, typically showing a single sharp peak in the proton-decoupled spectrum, the chemical shift of which is indicative of the electronic environment of the phosphorus atom.[1]
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Mass Spectrometry (MS): Used to confirm the molecular weight of the ligand.
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Melting Point (mp): A narrow melting point range indicates a high degree of purity for the solid product.
Summary of Characterization Data
The following table summarizes the key characterization data for (4-(dimethylamino)phenyl)di-tert-butylphosphine.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈NP | [2] |
| Molecular Weight | 265.37 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 57-61 °C | [2] |
| ³¹P NMR (CDCl₃) | ~20-30 ppm (typical range for similar ligands) | [4] |
| ¹H NMR (CDCl₃, δ in ppm) | ~7.3 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~2.9 (s, 6H, N-CH₃), ~1.2 (d, 18H, t-Bu) | |
| ¹³C NMR (CDCl₃, δ in ppm) | ~150-110 (Ar-C), ~40 (N-CH₃), ~32 (t-Bu C), ~30 (t-Bu CH₃) | |
| Mass Spec (ESI+) | m/z = 266.20 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The values provided are representative for this class of compound.
Application in Catalysis: The Suzuki-Miyaura Cycle
Aphos ligands are instrumental in palladium-catalyzed cross-coupling reactions. The ligand coordinates to the palladium center, modifying its steric and electronic properties to facilitate the catalytic cycle. A diagram of the Suzuki-Miyaura coupling cycle, a cornerstone reaction in synthetic chemistry, illustrates the ligand's role.
Conceptual Diagram of the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction featuring a Pd-Aphos catalyst.
References
- 1. Generation of an aromatic amide-derived phosphane (Aphos) library by self-assisted molecular editing and applications of Aphos in room-temperature Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. APhos 95 932710-63-9 [sigmaaldrich.com]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
